molecular formula C15H17NO2 B3172494 2-(4-Ethoxyphenoxy)-5-methylaniline CAS No. 946728-53-6

2-(4-Ethoxyphenoxy)-5-methylaniline

Cat. No.: B3172494
CAS No.: 946728-53-6
M. Wt: 243.3 g/mol
InChI Key: XXDDYDSDXRTSAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenoxy)-5-methylaniline is an organic compound that features an ethoxy group attached to a phenoxy ring, which is further connected to a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenoxy)-5-methylaniline typically involves the following steps:

    Formation of 4-Ethoxyphenol: This can be achieved by the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Preparation of 4-Ethoxyphenoxy Intermediate: The 4-ethoxyphenol is then reacted with a halogenated aniline derivative under basic conditions to form the 4-ethoxyphenoxy intermediate.

    Final Coupling: The intermediate is then coupled with a methylated aniline derivative using a coupling agent such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenoxy)-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce any nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or methylaniline groups can be substituted with other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, and other electrophiles.

Major Products

    Oxidation: Quinones, phenolic derivatives.

    Reduction: Amines, reduced aromatic compounds.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

2-(4-Ethoxyphenoxy)-5-methylaniline has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Material Science: The compound is used in the development of polymers and advanced materials due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenoxy)-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methylaniline groups can facilitate binding to active sites, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenoxy)-5-methylaniline: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(4-Ethoxyphenoxy)-4-methylaniline: Similar structure but with the methyl group in a different position.

    2-(4-Ethoxyphenoxy)-5-chloroaniline: Similar structure but with a chloro group instead of a methyl group.

Uniqueness

2-(4-Ethoxyphenoxy)-5-methylaniline is unique due to the specific positioning of the ethoxy and methylaniline groups, which can influence its reactivity and binding properties. This makes it particularly useful in applications where precise molecular interactions are required.

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-5-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-17-12-5-7-13(8-6-12)18-15-9-4-11(2)10-14(15)16/h4-10H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDDYDSDXRTSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Ethoxyphenoxy)-5-methylaniline
Reactant of Route 2
Reactant of Route 2
2-(4-Ethoxyphenoxy)-5-methylaniline
Reactant of Route 3
Reactant of Route 3
2-(4-Ethoxyphenoxy)-5-methylaniline
Reactant of Route 4
Reactant of Route 4
2-(4-Ethoxyphenoxy)-5-methylaniline
Reactant of Route 5
Reactant of Route 5
2-(4-Ethoxyphenoxy)-5-methylaniline
Reactant of Route 6
Reactant of Route 6
2-(4-Ethoxyphenoxy)-5-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.